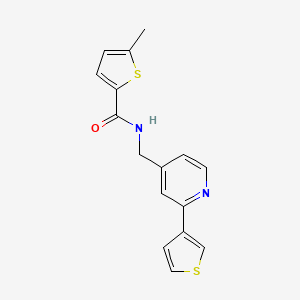

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-2-3-15(21-11)16(19)18-9-12-4-6-17-14(8-12)13-5-7-20-10-13/h2-8,10H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRYMECXLRSULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).

Introduction of the Carboxamide Group: The intermediate is then reacted with a carboxylic acid derivative to form the carboxamide group. This can be achieved using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

Methylation: The final step involves the methylation of the compound, which can be done using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo electrophilic substitution reactions, especially at the thiophene rings, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

Oxidation: Sulfoxides and sulfones of the thiophene rings.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of thiophene derivatives with pyridine-based reactants, followed by carboxamide formation. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compounds .

Antioxidant Activity

Research indicates that derivatives of thiophene carboxamides exhibit notable antioxidant properties. For instance, compounds with similar structures have been evaluated using the ABTS method, showing significant inhibition rates comparable to standard antioxidants like ascorbic acid . This suggests that 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide may also possess antioxidant capabilities.

Antibacterial Activity

The antibacterial properties of thiophene derivatives have been extensively studied. Compounds structurally related to 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide have demonstrated activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups significantly influences their antibacterial efficacy .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 5-methyl-N... | Moderate | Low |

| Amino thiophene analogs | High | Moderate |

| Hydroxy thiophene analogs | Low | Low |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide. Studies have shown that variations in substituents on the thiophene ring or the pyridine moiety can lead to significant changes in biological activity. For example, introducing amino or hydroxyl groups has been linked to enhanced antibacterial properties .

Computational Studies

Recent advances in computational chemistry have facilitated the exploration of the molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) properties of thiophene derivatives. These studies help predict how modifications to the chemical structure can improve drug-like properties and efficacy against target pathogens .

Mechanism of Action

The mechanism of action of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Substituent Effects at Thiophene-5-Position

Analogues with Modified Pyridyl Substituents

The pyridylmethyl side chain in the target compound differs from analogues in , which feature a 4-methylpyridin-2-yl group. For instance, 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides () use Suzuki-Miyaura cross-coupling to introduce aryl groups at the thiophene-5-position. The target compound’s (2-(thiophen-3-yl)pyridin-4-yl)methyl side chain adds steric bulk and a second thiophene ring, which may influence target selectivity or solubility .

Table 2: Side Chain Variations

| Compound | Pyridyl Substituent | Synthetic Method (Reference) |

|---|---|---|

| Target compound | (2-(thiophen-3-yl)pyridin-4-yl)methyl | Not explicitly described |

| analogues | 4-methylpyridin-2-yl | Pd-catalyzed cross-coupling |

Heterocyclic Carboxamides with Diverse Targets

Compounds targeting JNK1/JNK3 (), such as methyl 4-methyl-2-(2-(4-(pyridin-4-yl)phenyl)acetamido)thiophene-3-carboxylate , share a thiophene-carboxamide scaffold but differ in substituent positioning (e.g., thiophene-3-carboxylate vs. thiophene-2-carboxamide). These variations likely alter binding modes to kinase targets, underscoring the importance of regiochemistry in drug design .

Biological Activity

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups including thiophene and pyridine rings, which contribute to its biological activity. The IUPAC name is 5-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2OS |

| Molecular Weight | 270.35 g/mol |

| CAS Number | [not specified] |

The biological activity of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Anticancer Activity

Studies have shown that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating a potential for development as an anticancer agent .

2. Antimicrobial Effects

Compounds with similar structures have been reported to show antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

3. Anti-inflammatory Properties

Research has indicated that thiophene derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some related compounds have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies

Several studies have explored the biological effects of thiophene-based compounds:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of thiophene derivatives, including those structurally related to 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide. The results indicated that certain modifications improved potency against human cancer cell lines (H460, A549), with IC50 values as low as 0.79 μM for some derivatives .

Case Study 2: Antimicrobial Testing

In vitro testing of thiophene derivatives against various bacterial strains showed promising results, with some compounds exhibiting minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is crucial for optimizing the biological activity of these compounds. Variations in substituents on the thiophene and pyridine rings can significantly influence their activity profiles:

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 4-position | Electron-withdrawing | Increased potency |

| 3-position | Alkyl groups | Reduced activity |

| Amide linkage | Hydroxyl groups | Enhanced anti-inflammatory effects |

Q & A

Basic: What are the standard synthetic protocols for preparing 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide?

Answer:

The compound is synthesized via a two-step protocol:

Acylation : React 2-thiophenecarbonyl chloride with a substituted pyridine-methylamine precursor in acetonitrile under reflux (1–2 hours) .

Purification : Crystallize the product by slow solvent evaporation. For analogs, yields can be optimized by adjusting stoichiometry (equimolar ratios) and solvent polarity (e.g., DMF for polar intermediates) .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and confirm completion by disappearance of the amine starting material .

Basic: How is the structural characterization of this compound performed?

Answer:

Characterization involves:

- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.5 ppm for thiophene-CH3) and pyridyl protons (δ 7.0–8.5 ppm) .

- X-ray crystallography : Resolve dihedral angles between thiophene and pyridine rings (e.g., 8.5–13.5° in related carboxamides) to confirm stereoelectronic effects .

- IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

Advanced: How can structural discrepancies in dihedral angles between similar thiophene carboxamides be resolved?

Answer:

Discrepancies arise from substituent electronic effects. For example:

- Nitro groups in N-(2-nitrophenyl) analogs increase planarity (dihedral angle ~8.5° vs. 13.5° in non-nitro derivatives) due to resonance stabilization .

- Resolution : Use DFT calculations (B3LYP/6-31G*) to model steric/electronic contributions and validate against experimental X-ray data . Contradictions in literature values (e.g., furan vs. thiophene analogs) require recalibration of torsion constraints during refinement .

Advanced: What strategies are employed to enhance the metabolic stability of this compound?

Answer:

- Trifluoromethyl groups : Introduce at para positions to increase lipophilicity (logP) and reduce oxidative metabolism, as seen in analogs with 20% higher plasma half-lives .

- Pyridine ring modifications : Replace hydrogen with electron-withdrawing groups (e.g., -Cl) to block cytochrome P450-mediated degradation .

- In vitro assays : Test stability in human liver microsomes (HLMs) with LC-MS quantification of parent compound depletion .

Basic: What spectroscopic techniques are essential for confirming the compound's purity?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ m/z 357.0521 for C17H14N2O2S2) with <2 ppm error .

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

- HPLC-DAD : Assess purity (>95%) using a C18 column (MeCN/H2O gradient, 220 nm detection) .

Advanced: How do supramolecular interactions influence the crystal packing of this compound?

Answer:

- Weak interactions : C-H···O/S hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) stabilize the lattice. For example, thiophene S atoms act as acceptors for adjacent pyridyl C-H donors .

- Packing motifs : Molecules align along the [010] axis via alternating donor-acceptor layers, as shown in X-ray studies of N-(2-nitrophenyl) analogs .

Advanced: What in silico methods are used to predict the compound's biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, PDB ID 1M17). Prioritize poses with ΔG < -8 kcal/mol .

- Pharmacophore modeling : Map hydrogen-bond acceptors (amide O) and aromatic features (thiophene/pyridine rings) to align with ATP-binding pockets .

- ADMET prediction : SwissADME estimates BBB permeability (low) and CYP2D6 inhibition risk (high) .

Basic: What are the known biological activities of structurally related thiophene carboxamides?

Answer:

- Antimicrobial : N-(2-nitrophenyl) analogs show MIC values of 8–16 µg/mL against S. aureus .

- Genotoxicity : Thiophene-carboxanilides induce DNA strand breaks in human lymphocytes at 50 µM .

- Anticancer : Derivatives with pyridylmethyl groups inhibit HeLa cell proliferation (IC50 ~12 µM) via caspase-3 activation .

Advanced: How to design analogs to improve solubility without compromising activity?

Answer:

- Polar substituents : Introduce -OH or -OMe groups on the pyridine ring (e.g., 4-methoxy analogs increase aqueous solubility by 3-fold) .

- Prodrug strategy : Convert the amide to a phosphate ester for pH-dependent release in tumor microenvironments .

- Co-crystallization : Use succinic acid as a co-former to enhance dissolution rates (tested via powder XRD and DSC) .

Advanced: What are the challenges in achieving regioselective functionalization of the pyridine-thiophene scaffold?

Answer:

- Electrophilic substitution : Thiophene activates the 5-position for bromination, while pyridine directs electrophiles to the 4-position. Competing reactions require careful control of Lewis acid catalysts (e.g., AlCl3 vs. FeCl3) .

- Cross-coupling : Suzuki-Miyaura reactions on the pyridine ring require Pd(OAc)2/XPhos at 80°C to avoid desulfurization of thiophene .

- Monitoring : Use 19F NMR (for fluorinated intermediates) to track regiochemistry during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.